molecular formula C17H12F3NO4 B2409515 [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate CAS No. 721903-53-3

[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate

Cat. No.: B2409515
CAS No.: 721903-53-3
M. Wt: 351.281
InChI Key: LWGOVFBKEZYTGO-UHFFFAOYSA-N
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Description

[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate: is a synthetic organic compound characterized by its unique chemical structure, which includes a trifluoromethyl group attached to an aniline moiety and a formylbenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate typically involves a multi-step process. One common method includes the reaction of 2-(trifluoromethyl)aniline with ethyl 4-formylbenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid, to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: 4-carboxybenzoate derivative.

    Reduction: 4-hydroxybenzoate derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group can enhance the binding affinity and specificity of the compound to certain proteins or enzymes.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance the performance of the final product.

Mechanism of Action

The mechanism of action of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting or activating specific biochemical pathways. The formyl group can also participate in covalent bonding with nucleophilic sites on target molecules, further modulating their activity.

Comparison with Similar Compounds

  • [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] benzoate
  • [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-methylbenzoate
  • [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-nitrobenzoate

Comparison: Compared to these similar compounds, [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate is unique due to the presence of the formyl group, which can participate in additional chemical reactions such as oxidation and reduction

Properties

IUPAC Name

[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO4/c18-17(19,20)13-3-1-2-4-14(13)21-15(23)10-25-16(24)12-7-5-11(9-22)6-8-12/h1-9H,10H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGOVFBKEZYTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC(=O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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